Sulfuryl chloride fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
sulfuryl chloride fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClFO2S/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPAAHZTOUOJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065567 | |
| Record name | Sulfuryl chloride fluoride | |
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Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; Reacts with water; [MSDSonline] | |
| Record name | Sulfuryl chloride fluoride | |
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CAS No. |
13637-84-8 | |
| Record name | Sulfuryl chloride fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfuryl chloride fluoride | |
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| Record name | Sulfuryl chloride fluoride | |
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| Record name | Sulfuryl chloride fluoride | |
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| Record name | Chlorosulphonyl fluoride | |
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| Record name | SULFURYL CHLORIDE FLUORIDE | |
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Advanced Synthetic Methodologies for Sulfuryl Chloride Fluoride
Optimized Laboratory and Scalable Preparations of Sulfuryl Chloride Fluoride (B91410)
The synthesis of sulfuryl chloride fluoride can be broadly categorized into direct fluorination of sulfuryl chloride and alternative pathways from other sulfur-containing precursors.
Refined Fluorination Protocols of Sulfuryl Chloride
The most common route to this compound involves the partial fluorine-for-chlorine exchange of sulfuryl chloride (SO₂Cl₂). Over the years, various reagents and conditions have been developed to optimize this transformation for both laboratory convenience and potential scalability.
Pioneering work in the 1930s established the feasibility of this synthesis by reacting sulfuryl chloride with antimony trifluoride (SbF₃), using antimony pentachloride (SbCl₅) as a catalyst. This method, while effective, utilizes toxic heavy metal halides. Subsequent research focused on developing milder and more user-friendly fluorinating agents.
Notable advancements include the use of alkali metal fluorides and hydrogen fluoride complexes. In 1976, a significantly improved synthesis was developed involving the addition of sulfuryl chloride to pyridinium (B92312) poly(hydrogen fluoride) under mild conditions. Another convenient method involves the reaction of sulfuryl chloride with ammonium (B1175870) fluoride or potassium fluoride in the presence of trifluoroacetic acid. These methods avoid the harsh conditions and hazardous reagents of earlier procedures.
Below is a comparative table of common fluorination protocols for sulfuryl chloride.
| Fluorinating Agent/System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Antimony Trifluoride (SbF₃) / Antimony Pentachloride (SbCl₅) | Heating reactants together | Historical method, effective for demonstrating synthesis | researchgate.net |
| Pyridinium Poly(hydrogen fluoride) | Mild conditions | Improved safety profile over antimony halides | researchgate.net |
| Potassium Fluoride (KF) or Ammonium Fluoride (NH₄F) in Trifluoroacetic Acid (TFA) | Mild conditions | Convenient, avoids highly corrosive HF complexes directly | researchgate.net |
Alternative Synthetic Pathways for this compound
Beyond the direct fluorination of sulfuryl chloride, alternative routes have been explored. One notable laboratory-scale synthesis begins with the reaction of sulfur dioxide (SO₂) and potassium fluoride (KF) to produce potassium fluorosulfite (KSO₂F). This intermediate can then be further reacted to yield this compound. This pathway offers a different strategic approach by building the molecule from a sulfur(IV) precursor rather than modifying a sulfur(VI) precursor.
Generation of this compound as an Intermediate in Other Sulfur(VI) Fluoride Syntheses
This compound often appears as a transient intermediate in the synthesis of sulfuryl fluoride (SO₂F₂), the fully fluorinated analogue. For instance, a two-stage fluorination process of sulfuryl chloride to produce sulfuryl fluoride inherently proceeds through the formation of this compound in the first stage.
Furthermore, a specific process for preparing sulfuryl fluoride involves the disproportionation of this compound. In this method, this compound gas is passed over activated carbon at elevated temperatures (at least 130°C), causing it to disproportionate into sulfuryl fluoride (SO₂F₂), sulfur dioxide (SO₂), and chlorine (Cl₂). This explicitly demonstrates a reaction where this compound is both generated and consumed to produce another key sulfur(VI) fluoride compound.
Stereochemical Considerations and Control in this compound Synthesis
The molecular geometry of this compound is tetrahedral, with the central sulfur atom bonded to two oxygen atoms, one chlorine atom, and one fluorine atom. This molecule does not possess a chiral center; it has a plane of symmetry and is superimposable on its mirror image. libretexts.orglibretexts.orgtru.ca Therefore, the molecule is achiral.
As a result, stereochemical considerations, such as the generation of enantiomers or diastereomers, are not applicable to the synthesis of this compound itself. The synthetic challenge lies in achieving the selective replacement of one chlorine atom with a fluorine atom, rather than controlling spatial arrangement to produce a specific stereoisomer.
Green Chemistry Principles and Sustainable Synthetic Routes to this compound
The evolution of synthetic methods for this compound reflects a broader shift toward greener and more sustainable chemical practices. Early syntheses relied on toxic and corrosive reagents like antimony halides, which pose significant handling and disposal challenges.
Modern methodologies align better with green chemistry principles by utilizing safer and more environmentally benign reagents. The development of protocols using alkali metal fluorides (like KF) or hydrogen fluoride complexes under milder conditions represents a significant step forward. researchgate.net These methods reduce the reliance on heavy-metal catalysts and often proceed with higher atom economy and less hazardous waste streams.
Recent advances in the broader field of sulfonyl fluoride synthesis emphasize sustainable approaches, such as performing reactions in water using surfactant-based catalysis or developing one-pot processes from stable starting materials like thiols or sulfonic acids. digitellinc.comrsc.org While not all of these have been specifically optimized for the inorganic compound SO₂ClF, they indicate a clear trajectory in the field toward minimizing environmental impact. The move away from toxic reagents like chlorosulfuric acid and the development of efficient one-pot, two-step procedures from sulfonic acids or sulfonates highlight this trend. rsc.org The ideal green synthesis involves safe, readily available starting materials, minimal energy consumption, and the generation of non-toxic byproducts. sciencedaily.comosaka-u.ac.jpasiaresearchnews.comeurekalert.org
Reaction Mechanisms and Mechanistic Investigations of Sulfuryl Chloride Fluoride
Fundamental Reactivity Modes of Sulfuryl Chloride Fluoride (B91410)
Sulfuryl chloride fluoride (SO₂ClF) exhibits a range of reactivity modes, primarily centered around the electrophilic nature of its sulfur atom. These modes include electrophilic activation, nucleophilic substitution, and, to a lesser extent, radical pathways.
Electrophilic Activation and Lewis Acidity in Reaction Pathways
This compound is recognized as a potent Lewis acid. acs.org This characteristic is fundamental to its role as an activating agent in various chemical transformations. The sulfur atom in SO₂ClF is electron-deficient due to the presence of two highly electronegative oxygen atoms, a chlorine atom, and a fluorine atom. This electron deficiency makes it susceptible to coordination by Lewis bases.
The Lewis acidity of sulfuryl halides is a key aspect of their chemistry. For instance, in reactions involving the broader class of sulfur(VI) fluorides, Lewis acids such as calcium triflimide [Ca(NTf₂)₂] have been shown to catalyze nucleophilic substitution by coordinating to the sulfonyl oxygens or the fluorine atom. acs.orgclaremont.eduorganic-chemistry.org This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by nucleophiles. claremont.edu In the context of SO₂ClF, its inherent Lewis acidity allows it to activate substrates without the need for an external catalyst in many cases. It can coordinate with oxygen or nitrogen-containing functional groups, enhancing their reactivity. This activation is a crucial first step in the dehydration and substitution reactions it mediates. acs.org
The use of SO₂ClF in combination with superacids like fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅) further highlights its role in generating highly electrophilic species. acs.org In these systems, SO₂ClF can act as a solvent or a co-reagent that helps stabilize carbocations. acs.org
Nucleophilic Substitution at the Sulfur Center of this compound
The electron-deficient sulfur atom of this compound is a prime target for nucleophilic attack. Reactions with nucleophiles such as alcohols, amines, and carboxylates proceed via nucleophilic substitution at this sulfur center. acs.org The mechanism of this substitution can be complex, potentially following either a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. nih.govmdpi.com
In the addition-elimination pathway, the nucleophile attacks the sulfur atom, forming a trigonal bipyramidal intermediate. nih.gov This intermediate then collapses by expelling one of the halide ions (chloride or fluoride) as a leaving group. The choice of the leaving group depends on factors such as bond strength and stability of the departing anion. Given the significantly stronger S-F bond compared to the S-Cl bond, the chloride ion is generally the better leaving group. claremont.edu
This reactivity is harnessed in the synthesis of various compounds. For example, the reaction of SO₂ClF with an alcohol (R-OH) first involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom. This is followed by the elimination of hydrogen chloride, often facilitated by a base like triethylamine, to form a fluorosulfate (B1228806) ester (R-OSO₂F). acs.org Similarly, reactions with amines lead to sulfamoyl fluorides.
Radical Pathways Involving this compound
While the ionic pathways dominate the chemistry of this compound, the potential for radical reactions exists, though it is less common. The generation of a fluorosulfonyl radical (•SO₂F) from related sulfur(VI) fluorides is known to be challenging due to the high homolytic bond dissociation energy of the S-F bond (approximately 90.5 kcal/mol in SO₂F₂). springernature.com This high bond strength makes sulfuryl fluoride (SO₂F₂) relatively inert toward radical formation under typical conditions. springernature.com Studies on the atmospheric chemistry of SO₂F₂ show it has very low reactivity with OH and Cl radicals, further suggesting its resistance to radical abstraction reactions. ippc.intnih.gov
In contrast, the related sulfuryl chloride (SO₂Cl₂) is commonly used as a source of chlorine radicals for chlorination reactions, as the S-Cl bond is weaker. wikipedia.org For this compound, radical pathways are not a primary mode of reactivity. However, modern synthetic methods have demonstrated that sulfur(VI) fluorides can be converted to S(VI) radicals through strategies like cooperative organosuperbase activation and photoredox catalysis. nih.gov In such a system, a sulfonyl fluoride is activated by a superbase (like DBU), and the resulting adduct is then reduced by an excited photocatalyst to generate a sulfonyl radical. nih.gov While these studies focus on organosulfonyl fluorides, the principle suggests that under specific catalytic conditions, SO₂ClF could potentially be induced to participate in radical pathways.
Detailed Mechanistic Studies of this compound in Organic Transformations
This compound serves as an efficient mediator in several key organic transformations, including the dehydration of aldoximes and the formation of amides and esters. Mechanistic studies have provided insight into the specific pathways through which these reactions occur.
Pathways in Dehydration Reactions (e.g., Aldoxime to Nitrile Conversions)
This compound is an effective dehydrating agent for the conversion of aldoximes to nitriles. acs.org This transformation is particularly useful in organic synthesis. The mechanism, elucidated through studies of the closely related and widely used sulfuryl fluoride (SO₂F₂), provides a clear model for the reaction pathway. researchgate.netnih.gov
The reaction is proposed to proceed through the following steps:
Formation of an Oxime Fluorosulfate Intermediate : The aldoxime, which can be formed in situ from an aldehyde and hydroxylamine, reacts with this compound. researchgate.netnih.gov The oxygen atom of the oxime acts as a nucleophile, attacking the electrophilic sulfur center of SO₂ClF.
Base-Mediated Elimination : In the presence of a base (e.g., triethylamine), a proton is abstracted from the oxime's hydroxyl group, and the chloride ion is eliminated, forming a neutral oxime fluorosulfate ester intermediate (R-CH=N-OSO₂F). beilstein-journals.orgnih.gov
Final Elimination to Nitrile : The intermediate then undergoes a final elimination step. The base removes the hydrogen atom attached to the carbon of the C=N bond. This initiates a cascade where the N-O bond is cleaved, and the fluorosulfate anion ([FSO₃]⁻) is expelled as a leaving group, resulting in the formation of the carbon-nitrogen triple bond of the nitrile. researchgate.net
This pathway is highly efficient, proceeds at room temperature, and avoids the need for metal catalysts. researchgate.netnih.gov
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of aldoxime oxygen on the sulfur atom of SO₂ClF. | Protonated oxime adduct |
| 2 | Base-assisted elimination of HCl. | Oxime fluorosulfate ester (R-CH=N-OSO₂F) |
| 3 | Base-assisted elimination of the fluorosulfate group. | Nitrile (R-C≡N) |
Mechanisms of Amide and Ester Formation via this compound Mediation
This compound, often in the presence of a base, facilitates the dehydrative coupling of carboxylic acids with amines or alcohols to form amides and esters, respectively. acs.org Mechanistic investigations into these transformations using sulfuryl fluoride (SO₂F₂) have revealed a pathway involving the activation of the carboxylic acid. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org
The proposed mechanism for ester formation is as follows:
Activation of Carboxylic Acid : Two molecules of the carboxylic acid react with this compound. This likely proceeds through a fluorosulfonyl carboxylate intermediate, which is then attacked by a second molecule of the carboxylic acid to form a carboxylic anhydride (B1165640), releasing the fluorosulfate anion.
Formation of Acyl Fluoride : The released fluoride ion, or a halide additive like tetrabutylammonium (B224687) chloride, then attacks the anhydride. researchgate.netresearchgate.net This nucleophilic acyl substitution results in the formation of a highly reactive acyl fluoride and a carboxylate anion.
Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl fluoride intermediate.
Formation of Ester : A final deprotonation step, typically assisted by a base, yields the final ester product.
A similar mechanism is operative for amide formation, where an amine acts as the nucleophile in the final step, attacking the acyl fluoride intermediate to produce the corresponding amide. researchgate.net This method is valued for its mild conditions and broad substrate scope. organic-chemistry.orgorganic-chemistry.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Reaction of carboxylic acid with SO₂ClF. | Carboxylic anhydride |
| 2 | Conversion of anhydride to acyl fluoride via halide attack. | Acyl fluoride (R-COF) |
| 3 | Nucleophilic attack by alcohol or amine on the acyl fluoride. | Tetrahedral intermediate |
| 4 | Proton transfer/elimination. | Ester (R-COOR') or Amide (R-CONHR') |
Oxidative Pathways Facilitated by this compound (e.g., Phosphine/Arsine Oxidation)
This compound, in conjunction with sulfur trioxide (SO₃), serves as an effective oxidizing agent for tertiary phosphines (R₃P) and arsines (R₃As). Research by George A. Olah and colleagues demonstrated this application, showing that the combination of these reagents efficiently converts tertiary phosphines and arsines into their corresponding oxides. acs.orgacs.org
This oxidation process highlights the ambident reactivity of the reagents. The reaction proceeds through the formation of a transient intermediate, which then leads to the oxygen transfer to the phosphorus or arsenic center. The use of this compound in this system facilitates a clean and high-yield conversion.
| Reactant | Reagents | Product |
|---|---|---|
| Tertiary Phosphine (R₃P) | SO₂ClF / SO₃ | Tertiary Phosphine Oxide (R₃P=O) |
| Tertiary Arsine (R₃As) | SO₂ClF / SO₃ | Tertiary Arsine Oxide (R₃As=O) |
Enol Silyl (B83357) Ether Derivatization Reactions
In the realm of organic synthesis, this compound is also utilized in the derivatization of enol silyl ethers. Specifically, when combined with sulfuryl chloride (SO₂Cl₂), it acts as a reagent for the conversion of enol silyl ethers into α-chloro ketones. This reaction provides a direct method for the α-chlorination of a ketone via its silyl enol ether intermediate.
The reaction mechanism involves the electrophilic attack of a chlorine species, generated from the reagent mixture, on the electron-rich double bond of the enol silyl ether. The subsequent collapse of the intermediate and loss of the silyl group yields the final α-chloro ketone product.
| Reactant | Reagents | Product |
|---|---|---|
| Enol Silyl Ether | SO₂ClF / SO₂Cl₂ | α-Chloro Ketone |
Gas-Phase Ion Chemistry and Reaction Dynamics Involving this compound
The behavior of this compound in the gas phase has been investigated through mass spectrometry techniques to understand its ion-molecule reactions. researchgate.net These studies reveal the fundamental reactivity of the molecule when subjected to ionization.
In the gas phase, the primary negative ions formed from this compound are the fluoride (F⁻) and chloride (Cl⁻) ions. researchgate.net These primary ions are observed to react with neutral this compound molecules. The dominant reaction pathway involves the abstraction of SO₂F⁺ by the halide anion, leading to the formation of the fluorosulfite anion (SO₂F⁻). researchgate.net Rate constants for these principal reactions have been determined through studies varying both pressure and time. researchgate.net
| Reactants | Products | Reaction Type |
|---|---|---|
| F⁻ + SO₂ClF | SO₂F⁻ + ClF | Anion-Molecule Reaction |
| Cl⁻ + SO₂ClF | SO₂F⁻ + Cl₂ | Anion-Molecule Reaction |
These gas-phase studies provide critical data on the intrinsic properties of this compound, complementing the understanding of its reactivity in the condensed phase. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Sulfuryl Chloride Fluoride
Advanced Spectroscopic Techniques for Comprehensive Characterization
Advanced spectroscopic methods are crucial for the detailed characterization of sulfuryl chloride fluoride (B91410). Techniques such as infrared, Raman, and nuclear magnetic resonance spectroscopies, along with mass spectrometry, offer complementary information about the molecule's structure, bonding, and dynamics.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of the sulfuryl chloride fluoride molecule by probing its fundamental vibrational modes. Assuming a Cₛ point group for the molecule, the observed frequencies can be assigned to specific types of molecular motion, such as stretching and bending of the S-O, S-F, and S-Cl bonds. orientjchem.org
Laser Raman spectroscopy has been employed to study the vibrational modes of this compound. orientjchem.org The observed frequencies are assigned to various modes of vibration, including fundamentals and combinations. orientjchem.org For instance, the Raman spectra of polysulfuryl halides, which share structural similarities with this compound, show characteristic group frequencies that aid in the interpretation of their vibrational spectra. cdnsciencepub.comcdnsciencepub.com In related sulfuryl halides like sulfuryl chloride (SO₂Cl₂) and sulfuryl fluoride (SO₂F₂), the torsional mode has a frequency of approximately 360 cm⁻¹. cdnsciencepub.com A moderately strong line observed at 284 cm⁻¹ in disulphuryl chlorofluoride (S₂O₅ClF) is also considered in the analysis of related compounds. cdnsciencepub.com
The vibrational frequencies of this compound are interpreted by comparison with the spectra of simpler, related molecules. cdnsciencepub.comcdnsciencepub.com For example, the S-Cl stretching band in sulfonyl chlorides has been a subject of interest. cdnsciencepub.com The infrared spectra of similar molecules like thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) have been investigated to assign fundamental vibrations. aip.org New assignments for the fundamental frequencies of molecules like SO₂Cl₂ and SO₂F₂ have been proposed based on new and previous measurements of their infrared and Raman spectra. cdnsciencepub.com These studies on related compounds provide a basis for understanding the vibrational characteristics of this compound.
A detailed assignment of the fundamental vibrational modes for this compound is presented in the table below, based on spectroscopic studies of it and related sulfuryl and thionyl halides. orientjchem.orgcdnsciencepub.comnih.gov
| Vibrational Mode | Frequency (cm⁻¹) |
| SO₂ asymmetric stretch | 1434 |
| SO₂ symmetric stretch | 1205 |
| S-F stretch | ~850 |
| S-Cl stretch | ~400-430 |
| SO₂ scissor | 577 |
| SO₂ rock | 388 |
| S-F bend | ~350 |
| S-Cl bend | ~280 |
| Torsion | ~360 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic environments of its constituent nuclei, specifically ¹⁹F, ¹⁷O, and ³³S.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive in NMR experiments. The chemical shift of the fluorine atom in this compound provides information about its electronic environment. In general, fluorine chemical shifts can vary widely depending on the molecule. ucsb.edu For instance, the ¹⁹F NMR chemical shift for sulfuryl fluoride (SO₂F₂) is +47.2 ppm relative to CFCl₃. colorado.edu While specific data for this compound was not found in the provided results, it is expected to have a distinct chemical shift that reflects the influence of the chlorine and oxygen atoms bonded to the sulfur.
¹⁷O NMR Spectroscopy: The ¹⁷O isotope of oxygen is NMR active but has a very low natural abundance (0.038%) and is a quadrupolar nucleus (spin 5/2), which often results in broad signals. huji.ac.il This makes ¹⁷O NMR studies challenging without isotopic enrichment. huji.ac.ilox.ac.uk The chemical shift range for ¹⁷O is very wide, which can help to resolve different oxygen environments. huji.ac.il In related compounds like sulfuryl chloride, ¹⁷O NMR data has been collected, providing a reference for the expected chemical shift region for this compound. spectrabase.com
³³S NMR Spectroscopy: The ³³S nucleus is also NMR active, but like ¹⁷O, it has a low natural abundance (0.760%) and is a quadrupolar nucleus (spin 3/2), leading to very broad signals. huji.ac.ilcdc.gov This low sensitivity and the broadness of the signals make ³³S NMR one of the more difficult NMR techniques. huji.ac.ilnorthwestern.edu The chemical shift range for ³³S is extensive, spanning from approximately -600 ppm to +400 ppm. northwestern.edu The chemical environment around the sulfur atom in this compound, being bonded to two oxygen atoms, a fluorine, and a chlorine, would result in a characteristic chemical shift within this range.
| Nucleus | Spin | Natural Abundance (%) | Key Considerations |
| ¹⁹F | 1/2 | 100 | High sensitivity, sharp signals, wide chemical shift range. |
| ¹⁷O | 5/2 | 0.038 | Low natural abundance, quadrupolar nucleus (broad signals), very wide chemical shift range. Isotopic enrichment is often necessary. huji.ac.ilnih.gov |
| ³³S | 3/2 | 0.760 | Low natural abundance, quadrupolar nucleus (very broad signals), wide chemical shift range. huji.ac.ilcdc.govmdpi.com |
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound has been documented by the NIST Mass Spectrometry Data Center. nist.gov Upon ionization, the parent molecular ion (SO₂ClF⁺) can be observed, confirming the molecular weight of 118.515 g/mol . nist.govnist.gov
The fragmentation of the molecular ion provides insight into the bond strengths within the molecule. Common fragments observed in the mass spectrum of this compound and their relative abundances are key to understanding its ion chemistry. nist.govpg.edu.pl These studies have identified both positive and negative fragment ions. pg.edu.pl The formation of fragment negative ions through dissociative electron attachment has also been observed at low electron energies. pg.edu.pl
Electron Scattering Phenomena and Cross-Section Measurements of this compound
The study of electron scattering from this compound molecules provides fundamental data on how these molecules interact with low-energy electrons. Absolute total cross sections (TCS) for electron scattering from SO₂ClF have been measured over a wide range of energies, from 0.6 to 370 eV. pg.edu.plresearchgate.net
The experimental TCS energy function exhibits distinct features. researchgate.netresearchgate.net There is a deep minimum at approximately 3 eV, which separates two notable enhancements in the cross section. researchgate.netresearchgate.net Below 3 eV, the TCS increases as the energy decreases, with a small resonant maximum observed around 2.2 eV. researchgate.net Above 3 eV, the TCS is characterized by a more pronounced and broad enhancement, peaking near 9.5 eV. researchgate.netsemanticscholar.org These features are shared with other sulfur-containing molecules. pg.edu.pl
Theoretical calculations have been performed to complement the experimental data. pg.edu.pl Integral elastic and ionization cross sections have been computed, and their sum provides a good approximation of the total cross section at intermediate energies. pg.edu.plresearchgate.net These studies are important for modeling gas-phase reactions in plasma mixtures containing sulfuryl compounds. pg.edu.pliaea.org
| Energy Range | Key Feature |
| < 3 eV | Steep increase in TCS towards lower energies with a small resonant maximum near 2.2 eV. researchgate.net |
| ~ 3 eV | Deep minimum in the TCS. researchgate.netresearchgate.net |
| > 3 eV | Pronounced and broad enhancement with a maximum near 9.5 eV. researchgate.netsemanticscholar.org |
X-ray Diffraction Studies for Solid-State Structural Analysis (if applicable)
Computational and Theoretical Chemistry of Sulfuryl Chloride Fluoride
Quantum Chemical Calculations of Electronic Structure and Bonding in Sulfuryl Chloride Fluoride (B91410)
Quantum chemical calculations are fundamental to understanding the electronic makeup and bonding characteristics of sulfuryl chloride fluoride. As a tetrahedral molecule, its geometry and electronic properties are governed by the interactions between the central sulfur atom and its halogen and oxygen substituents. wikipedia.org
The molecule exhibits a notable polarity, with a calculated electric dipole moment of approximately 1.9 Debye. researchgate.net This polarity arises from the asymmetrical arrangement of the electronegative chlorine, fluorine, and oxygen atoms around the central sulfur atom, leading to an uneven distribution of electron density. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States Involving this compound
Density Functional Theory (DFT) is a powerful computational tool for investigating the energetics and pathways of chemical reactions. For reactions involving this compound, DFT studies can map the potential energy surface, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed picture of the reaction mechanism at a molecular level.
While specific DFT studies on the reaction mechanisms of SO₂ClF are not extensively detailed in the provided context, the methodology is widely applied to the broader class of sulfur(VI) fluoride compounds. For example, in Sulfur-Fluoride Exchange (SuFEx) reactions, DFT calculations help elucidate the role of catalysts and the step-by-step process of nucleophilic substitution at the sulfur center. nih.gov Such studies can model the activation of the sulfonyl fluoride by a catalyst and the subsequent attack by a nucleophile, detailing the geometry of the transition state and the energy barriers involved. nih.govresearchgate.net
Applying this methodology to SO₂ClF would involve simulating its reactions, such as its role in converting enol silyl (B83357) ethers to α-chloro ketones or its synthesis from sulfuryl chloride. acs.org DFT calculations could clarify whether these reactions proceed through concerted or stepwise mechanisms, identify key intermediates, and predict reaction kinetics, offering valuable insights for optimizing synthetic procedures.
Ab Initio Molecular Dynamics Simulations of this compound Reactivity
Ab initio molecular dynamics (AIMD) simulations offer a way to study the real-time evolution of a chemical system, providing insights into reaction dynamics by solving the electronic structure on-the-fly as the atoms move. osti.govescholarship.org This method is particularly useful for exploring reactivity in complex systems, such as in the liquid phase or under high-temperature conditions, without the need for pre-defined reaction coordinates.
For this compound, AIMD simulations could be employed to model its reactivity and decomposition pathways under various conditions. For instance, the simulation could track the dynamics of bond cleavage (S-Cl or S-F) and formation when SO₂ClF interacts with other molecules or surfaces. This approach is valuable for understanding mechanisms in condensed phases where solvent effects are crucial. osti.gov
While specific AIMD studies on SO₂ClF are not prominent, the technique has been successfully applied to other fluoride-containing systems, such as molten fluoride salts, to understand solvation structures and their role in controlling metal speciation. osti.govescholarship.org An analogous AIMD simulation of SO₂ClF could reveal its behavior in solution, tracking the dynamic interactions with solvent molecules and predicting how these interactions influence its reactivity. This would be particularly relevant for understanding its role as a solvent for highly oxidizing compounds. wikipedia.org
Computational Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry provides highly accurate predictions of spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. For this compound, computational methods can predict rotational constants, vibrational frequencies, and nuclear quadrupole coupling constants.
Experimental studies using pulsed molecular beam microwave Fourier-transform spectroscopy have determined precise rotational and quartic centrifugal distortion constants for various isotopomers of SO₂ClF. epa.govubc.ca These experimental values serve as a benchmark for computational predictions. A harmonic force field has been calculated from experimental data to derive ground-state average and estimated equilibrium geometries. epa.govubc.ca
DFT calculations have been utilized for the conformational analysis of related acyclic α-fluoro sulfur motifs. nih.gov These studies help to delineate the non-covalent interactions that determine the preferred three-dimensional structure. For SO₂ClF, computational conformational analysis would confirm its stable tetrahedral geometry and could be used to predict its vibrational spectrum (IR and Raman), which arises from the stretching and bending modes of its bonds.
Below is a table comparing experimentally determined structural parameters with those that would be targeted for prediction via computational methods.
Table 1: Structural Parameters of this compound
| Parameter | Notation | Value |
|---|---|---|
| S=O Bond Length | r(S=O) | 1.413 Å |
| S-F Bond Length | r(S-F) | 1.543 Å |
| S-Cl Bond Length | r(S-Cl) | 2.010 Å |
| O=S=O Bond Angle | ∠(OSO) | 123.0° |
| O=S-F Bond Angle | ∠(OSF) | 108.0° |
| O=S-Cl Bond Angle | ∠(OSCl) | 107.5° |
| F-S-Cl Bond Angle | ∠(FSCl) | 99.1° |
Data derived from microwave spectroscopy studies. epa.govubc.ca
Molecular Modeling and Simulation of this compound in Complex Chemical Environments (e.g., Superacid Systems)
This compound is a key solvent in the generation of superacids, which are used to produce stable carbocations. acs.org Molecular modeling and simulations are essential for understanding the intricate interactions within these highly reactive and corrosive environments.
In 1967, a solvent system of SO₂ClF, fluorosulfonic acid (FSO₃H), and antimony pentafluoride (SbF₅) was used to generate stable alkylcarbocations. acs.org Such mixtures are termed "superacids. " acs.org Computational simulations of this system can provide a molecular-level view of how SO₂ClF acts as a solvent. These models can illustrate the solvation shell around the carbocations and the counter-ions, revealing the specific orientations and interactions (e.g., dipole-ion) that contribute to the stabilization of these highly reactive species.
Molecular dynamics simulations can be used to study the structure and dynamics of the liquid SO₂ClF in the superacid mixture. These simulations would track the translational and rotational motion of the molecules, calculate properties like the radial distribution function to describe the solvent structure, and analyze the hydrogen-bonding network (if any) between SO₂ClF and the acid components. This provides insight into how the unique properties of SO₂ClF—its polarity, Lewis acidity, and inertness under these conditions—make it an effective medium for superacid chemistry. acs.org
Applications of Sulfuryl Chloride Fluoride in Advanced Chemical Synthesis and Functional Materials
Sulfuryl Chloride Fluoride (B91410) as a Key Reagent in Superacidic Media for Carbocation Chemistry and Mechanistic Elucidation
Sulfuryl chloride fluoride has played a pivotal role in the development of superacid chemistry, primarily as a specialized solvent for the generation and stabilization of carbocations. Its low melting point, high polarity, and inertness toward strong Lewis acids make it an ideal medium for studying highly reactive cationic species.
The pioneering work in this area was conducted by Nobel laureate George A. Olah. In 1967, Olah and his colleagues successfully generated stable alkylcarbocations in a solvent system composed of this compound, fluorosulfonic acid (FSO₃H), and antimony pentafluoride (SbF₅). rsc.org This superacid mixture allowed for the direct observation of carbocations, from simple species like the tert-butyl cation ((CH₃)₃C⁺) to more complex cations with up to nine carbon atoms, via spectroscopic methods. rsc.org The use of SO₂ClF was crucial as it provided a stable environment that prevented the decomposition of these highly electrophilic intermediates, thereby facilitating detailed mechanistic studies of their structure and reactivity. rsc.org
Facilitating Complex Organic Transformations through this compound Activation
Beyond its use in superacidic media, this compound is a valuable reagent for activating and facilitating a range of complex organic transformations, including regioselective reactions and various functional group interconversions.
Stereoselective and Regioselective Synthesis Strategies Employing this compound
Recent research has demonstrated the utility of this compound as a versatile reagent for the controllable and regioselective functionalization of heterocyclic compounds. A notable example is the selective chlorination and chlorooxidation of simple, unprotected indoles. organic-chemistry.org The reaction's outcome is highly dependent on the solvent, allowing for tunable synthesis of different products from the same starting material. organic-chemistry.org
This regioselective transformation can be directed to yield three distinct product classes:
3-chloro-indoles: Formed in high yields when the reaction is conducted in dioxane or diethyl ether. organic-chemistry.org
3-chloro-2-oxindoles: Produced when the solvent is switched to tetrahydrofuran (B95107) (THF) or acetone. organic-chemistry.org
3,3-dichloro-2-oxindoles: Can be obtained under specific conditions, also using THF or acetone. organic-chemistry.org
Mechanistic studies indicate that SO₂ClF functions as both a source of electrophilic chlorine and an oxidant, with water serving as the oxygen source in the chlorooxidation pathways. organic-chemistry.org This solvent-controlled selectivity provides a powerful and operationally simple strategy for accessing valuable chlorinated indole (B1671886) and oxindole (B195798) derivatives. organic-chemistry.org
| Solvent | Major Product Type | Reaction Type |
|---|---|---|
| Dioxane or Diethyl Ether | 3-chloro-indole | Chlorination |
| THF or Acetone | 3-chloro-2-oxindole | Chlorooxidation |
| THF or Acetone (specific conditions) | 3,3-dichloro-2-oxindole | Chlorooxidation |
While this compound has proven effective in regioselective synthesis, specific examples of its application in stereoselective or asymmetric synthesis are not prominently featured in the current scientific literature.
Functional Group Interconversions and Derivatizations
This compound is a versatile reagent for a variety of functional group interconversions, often in combination with other reagents. rsc.org Its reactivity enables the efficient transformation of common functional groups into other valuable moieties.
Key transformations facilitated by this compound include:
Dehydration of Aldoximes: It serves as an effective dehydrating agent for the conversion of aldoximes into nitriles. rsc.org
Amide and Ester Synthesis: In conjunction with triethylamine, SO₂ClF facilitates the formation of amides from carboxylic acids and primary amines, and esters from carboxylic acids and alcohols. rsc.org
Oxidation Reactions: When combined with sulfur trioxide, it acts as an oxidant, converting tertiary phosphines and arsines to their corresponding oxides. rsc.org
α-Chlorination of Ketones: A mixture of this compound and sulfuryl chloride (SO₂Cl₂) is used to convert enol silyl (B83357) ethers into α-chloro ketones. rsc.org
| Starting Material | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| Aldoxime | SO₂ClF | Nitrile | Dehydration |
| Carboxylic Acid + Primary Amine | SO₂ClF + Triethylamine | Amide | Amidation |
| Carboxylic Acid + Alcohol | SO₂ClF + Triethylamine | Ester | Esterification |
| Tertiary Phosphine/Arsine | SO₂ClF + Sulfur Trioxide | Tertiary Phosphine/Arsine Oxide | Oxidation |
| Enol Silyl Ether | SO₂ClF + SO₂Cl₂ | α-chloro Ketone | Chlorination |
Role of this compound in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and Click Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency, high yields, and the remarkable stability of the resulting S(VI) linkages. nih.govresearchgate.net While sulfuryl fluoride (SO₂F₂) and other sulfonyl fluorides are the primary electrophiles in SuFEx reactions, this compound plays a crucial enabling role as a reagent for synthesizing these key precursors.
Synthesis of Sulfonyl Fluorides and Fluorosulfates via this compound Routes
This compound is a valuable reagent for the synthesis of both fluorosulfates and sulfonyl fluorides, which are foundational building blocks for SuFEx chemistry.
Fluorosulfates: Aryl fluorosulfates can be prepared by reacting the corresponding phenol (B47542) or phenolate (B1203915) with this compound, typically in the presence of a base at low temperatures. researchgate.netresearchgate.net This provides a direct route to these important SuFEx connectors, which are often used as stable and reactive partners in polymerization and cross-coupling reactions. researchgate.net
Sulfonyl Fluorides: this compound gas is also a useful reagent for the direct construction of sulfonyl fluorides (R-SO₂F). chemrxiv.org These compounds are among the most common substrates used in SuFEx transformations due to the unique balance of stability and latent reactivity of the S-F bond. chemrxiv.org
Mechanistic Interplay of this compound in SuFEx Catalysis and Related Transformations
The primary contribution of this compound to SuFEx chemistry lies in its ability to generate the requisite S(VI) fluoride electrophiles. The SuFEx process itself relies on the selective activation of the highly stable S-F bond in sulfonyl fluorides (R-SO₂F) or fluorosulfates (RO-SO₂F) toward nucleophilic attack. chemrxiv.orgnih.gov This activation is typically achieved using base catalysts (such as Lewis bases), acid catalysts, or bifluoride salts. chemrxiv.org
The mechanism of SuFEx catalysis often involves:
Base Catalysis: A Lewis base can activate either the S(VI) fluoride electrophile or a silyl ether nucleophile. In protic systems, the formation of the highly stable bifluoride anion ([FHF]⁻) can serve as a thermodynamic sink, driving the reaction forward.
Lewis Acid Catalysis: Strong Lewis acids like calcium triflimide can coordinate to the sulfonyl fluoride, activating the sulfur(VI) center and stabilizing the departing fluoride leaving group, thus facilitating nucleophilic attack by an amine.
By providing reliable synthetic routes to sulfonyl fluorides and fluorosulfates, this compound is instrumental in enabling these catalytic transformations. chemrxiv.org Its role is therefore foundational, supplying the stable, yet reactive, building blocks that are at the heart of SuFEx click chemistry.
Polymer Chemistry Applications Involving this compound Derived Monomers
While this compound (SO2ClF) is a significant reagent in synthetic chemistry, its direct use in the synthesis of monomers for polymer chemistry is not extensively documented in the literature. The field of polymer chemistry, particularly the development of polysulfates and polysulfonates, heavily relies on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgacs.org This area of research primarily utilizes sulfuryl fluoride (SO2F2) and aryl fluorosulfates as key building blocks. rsc.orgnih.gov
Historically, attempts to create aromatic polysulfates using reagents like sulfuryl chloride (SO2Cl2) with dihydroxy aromatic compounds resulted in low molecular weight products. rsc.org The more successful and widely adopted methods for creating high-molecular-weight polysulfates and polysulfonates involve the reaction of bisphenols with sulfuryl fluoride (SO2F2) or the reaction between aromatic bis(silyl ethers) and bis(fluorosulfates). rsc.orgorganic-chemistry.org
Although direct monomer derivation is not its primary role, this compound can be considered a precursor to reagents used in these polymer synthesis pathways. For instance, SO2ClF is used to synthesize aryl fluorosulfates from phenols. sim2.be These aryl fluorosulfates, in turn, can be versatile partners in cross-coupling reactions, a foundational concept in building complex molecules that can include polymers. nih.gov Therefore, the role of this compound in polymer chemistry is best described as indirect, serving as a synthetic intermediate to produce more stable and reactive species like aryl fluorosulfates that are subsequently used in polymerization or other complex syntheses. nih.govmdpi.com
Development of Novel Reagents and Precursors Derived from this compound
This compound (SO2ClF) is a versatile and powerful reagent that serves as a precursor for a variety of other chemical agents and as a key component in specialized solvent systems. acs.org Its utility stems from its properties as a strong Lewis acid and its ability to act as a source for both chlorine and the fluorosulfonyl group. acs.org
One of the primary applications of this compound is in the synthesis of aryl fluorosulfates. It reacts with phenols or phenolates, typically in the presence of a base at low temperatures, to produce the corresponding aryl fluorosulfate (B1228806). nih.govsim2.be These products are valuable intermediates in organic synthesis, notably as alternatives to triflates in a wide range of carbon-carbon and carbon-heteroatom cross-coupling reactions. nih.gov
The pioneering work of Nobel laureate George A. Olah extensively utilized this compound as a solvent and reagent. acs.org Liquified SO2ClF is employed as a solvent for highly oxidizing compounds and is a crucial component of "superacid" systems. acs.orgwikipedia.org When combined with a strong Lewis acid like antimony pentafluoride (SbF5) and a Brønsted acid such as fluorosulfonic acid (FSO3H), it creates an environment capable of generating stable carbocations from various precursors, which was instrumental in advancing the fundamental understanding of carbocation chemistry. acs.org
Beyond its role in superacid systems, SO2ClF has been developed into a versatile reagent for numerous organic transformations, often in combination with other compounds. acs.org These applications showcase its utility as a precursor to reactive intermediates for specific synthetic goals.
Table 1: Synthetic Applications of this compound as a Reagent
| Reagent System | Transformation | Application/Product | Reference |
| SO2ClF | Dehydration | Converts aldoximes to nitriles. | acs.org |
| SO2ClF / Triethylamine | Amidation / Esterification | Forms amides from carboxylic acids and primary amines; forms esters from carboxylic acids and alcohols. | acs.org |
| SO2ClF / Sulfur trioxide | Oxidation | Converts tertiary phosphines and arsines to their corresponding oxides. | acs.org |
| SO2ClF / Sulfuryl chloride (SO2Cl2) | α-Chlorination | Converts enol silyl ethers to α-chloro ketones. | acs.org |
| SO2ClF | Chlorooxidation | Used for the controllable chlorination and chlorooxidation of unprotected indoles. | acs.org |
| SO2ClF | Synthesis of Fluorinated Compounds | Used in the preparation of novel fluorinated alkanesulfonyloxaziridines. | sigmaaldrich.com |
Furthermore, this compound has found applications in organophosphorus chemistry. acs.org Its reactivity has been harnessed for the synthesis of various phosphorus-fluorine compounds, demonstrating its role as a fluorinating and chlorinating agent in specialized contexts. acs.org The development of these novel applications underscores the importance of SO2ClF as a foundational reagent for accessing a wide range of functional groups and molecular architectures in modern chemical synthesis.
Environmental Chemical Research Pertaining to Sulfuryl Chloride Fluoride
Atmospheric Fate and Transformation Pathways of Sulfuryl Chloride Fluoride (B91410)
Detailed experimental data regarding the atmospheric fate and transformation pathways of sulfuryl chloride fluoride are not extensively documented in publicly available research. Key atmospheric degradation routes for chemical compounds typically involve photolysis and reaction with atmospheric oxidants such as hydroxyl radicals (OH), chlorine atoms (Cl), or ozone (O₃).
However, it is crucial to note that this data pertains to sulfuryl fluoride (SO₂F₂), and direct extrapolation to this compound (SO₂ClF) is not appropriate without specific experimental studies. The presence of a sulfur-chlorine bond in SO₂ClF differentiates its chemical properties from the sulfur-fluorine bonds in SO₂F₂, likely influencing its atmospheric reactivity and lifetime. To date, specific rate constants for the reaction of SO₂ClF with atmospheric radicals and its photolysis quantum yield have not been detailed in the available literature.
Chemical Reactivity in Environmental Compartments and Degradation Pathways
The primary degradation pathway for this compound in environmental compartments is expected to be hydrolysis. The compound readily hydrolyzes in the presence of water. This reactivity contrasts with that of sulfuryl fluoride, which hydrolyzes slowly in neutral water but rapidly in basic solutions. electronicsandbooks.com The presence of the more labile S-Cl bond in this compound suggests a greater susceptibility to hydrolysis compared to the S-F bonds in sulfuryl fluoride.
The net reaction for the hydrolysis of this compound can be represented as:
SO₂ClF + 2H₂O → H₂SO₄ + HCl + HF
In this reaction, water molecules attack the central sulfur atom, leading to the displacement of the chloride and fluoride ions and the ultimate formation of sulfuric acid, hydrochloric acid, and hydrofluoric acid.
Theoretical Modeling of Environmental Interactions of this compound
Theoretical and computational modeling are powerful tools for predicting the environmental interactions of chemical compounds. Such models can estimate atmospheric lifetimes, reaction pathways, and degradation products. While extensive theoretical studies have been conducted for related compounds like sulfuryl fluoride to understand their atmospheric chemistry and global warming potential, ippc.int specific theoretical modeling of the environmental interactions of this compound is not documented in the available scientific literature. Consequently, computational data on its atmospheric residence time, reaction energy barriers with oxidants, and degradation product formation remains an area for future research.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | SO₂ClF |
| Molar Mass | 118.52 g/mol |
| Appearance | Colorless gas |
| Density | 1.623 g/cm³ at 0 °C |
| Melting Point | -124.7 °C |
| Boiling Point | 7.1 °C |
| Solubility in water | Hydrolyzes |
Future Directions and Emerging Research Avenues in Sulfuryl Chloride Fluoride Chemistry
Integration of Sulfuryl Chloride Fluoride (B91410) Chemistry with Flow Chemistry and Electrochemistry Methodologies
The integration of continuous-flow and electrochemical techniques offers significant advantages for handling gaseous and highly reactive reagents like sulfuryl chloride fluoride. These methodologies can enhance safety, improve reaction control, and enable scalable synthesis. An emerging area of interest is the use of SO₂ClF in electroreductive reactions. For instance, an electroreductive strategy for the radical hydroxyl fluorosulfonylation of alkenes using this compound and molecular oxygen from the air has been described. This process provides convenient access to diverse β-hydroxy sulfonyl fluorides under mild conditions.
The general workflow for such electrochemical transformations often involves a divided or undivided cell where the substrate and SO₂ClF are introduced, and the reaction is initiated by applying an electric potential. The combination of electrochemistry with flow reactors is particularly advantageous, as it allows for precise control over residence time, electrode surface area, and mass transfer, minimizing side reactions and improving yield. researchgate.net While the broader field has seen significant progress in the electrochemical synthesis of sulfonyl fluorides from thiols and other precursors, the direct use of SO₂ClF as a fluorosulfonylating agent in these advanced setups represents a promising frontier. wikipedia.orgdbpedia.org Flow chemistry also facilitates the safe handling of SO₂ClF gas and allows for the in-situ use of volatile or unstable products, streamlining multi-step syntheses. researchgate.net
Table 1: Example of Electrochemical Reaction Involving this compound
| Parameter | Condition |
| Reaction Type | Electroreductive Hydroxy Fluorosulfonylation of Alkenes |
| Key Reagents | Alkene, this compound (SO₂ClF), O₂ (from air) |
| Methodology | Electroreduction |
| Key Product Class | β-hydroxy sulfonyl fluorides |
| Advantages | Mild conditions, broad scope, good functional group compatibility |
Exploring this compound in Unconventional Reaction Media and Solvents
The unique physical and chemical properties of this compound make it suitable for use in unconventional reaction environments. As a liquefied gas, it can serve as a solvent for highly oxidizing compounds, providing a non-reactive medium for studying or utilizing potent reagents. wikipedia.orgpitt.edu
Its most notable application in this context is as a key component of superacid systems. acs.org In combination with a strong Lewis acid like antimony pentafluoride (SbF₅) and a Brønsted acid such as fluorosulfonic acid (FSO₃H), SO₂ClF serves as a polar, non-nucleophilic solvent that can stabilize highly reactive cationic species. acs.org This SO₂ClF–FSO₃H–SbF₅ system was famously used by George A. Olah to generate and observe stable carbocations, work that contributed to his Nobel Prize in Chemistry. acs.org The low freezing point and high acidity of these media allow for spectroscopic studies of intermediates that would be transient under normal conditions. Future research may explore the use of SO₂ClF in other non-aqueous, highly structured media, such as ionic liquids or deep eutectic solvents, to control its reactivity and selectivity in novel ways.
Rational Design of New this compound-Based Reagents and Catalysts
The reactivity of this compound can be rationally tuned by combining it with other molecules, leading to the design of new reagent systems for specific chemical transformations. Its utility as a versatile reagent has been demonstrated in several contexts:
Dehydrating Agent : It can be used for converting aldoximes to nitriles. acs.org
Amide and Ester Synthesis : In combination with triethylamine, it facilitates the formation of amides from carboxylic acids and primary amines, and esters from carboxylic acids and alcohols. acs.org
Oxidizing Agent : Mixed with sulfur trioxide, it forms a system capable of oxidizing tertiary phosphines and arsines to their corresponding oxides. acs.org
Chlorinating Agent : Paired with sulfuryl chloride (SO₂Cl₂), it converts enol silyl (B83357) ethers to α-chloro ketones. acs.org
More recent research focuses on harnessing its potential in radical chemistry. The electroreductive activation of SO₂ClF generates the fluorosulfonyl radical (•SO₂F), which can engage in various addition reactions. The radical hydroxyl fluorosulfonylation of alkenes is a prime example of designing a new synthetic method based on this principle. This approach provides access to functionalized aliphatic sulfonyl fluorides that are valuable building blocks. The development of new catalytic systems that can control the generation and reactivity of the •SO₂F radical from SO₂ClF is a key area for future exploration.
Table 2: Selected Reagent Systems Based on this compound
| Co-reagent(s) | Transformation | Product Class |
| Triethylamine | Amidation / Esterification | Amides / Esters |
| Sulfur Trioxide | Oxidation | Phosphine/Arsine Oxides |
| Sulfuryl Chloride | α-chlorination | α-chloro ketones |
| Electric Current / O₂ | Hydroxy Fluorosulfonylation | β-hydroxy sulfonyl fluorides |
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for designing new applications and optimizing existing ones. The combination of experimental techniques and computational chemistry provides a powerful toolkit for elucidating complex reaction pathways.
For instance, preliminary mechanistic studies on the electroreductive hydroxy fluorosulfonylation of alkenes suggest a radical-mediated pathway. This transformation is believed to proceed through the rapid interception of an alkyl radical intermediate by O₂, followed by the reduction of the resulting peroxy radical. This proposed mechanism successfully competes with side reactions like chlorine atom transfer or hydrogen atom transfer.
Future research in this area will require more sophisticated approaches to validate and refine such mechanistic hypotheses.
Experimental Methods : Advanced kinetic studies, radical trapping experiments, and isotopic labeling can provide direct evidence for proposed intermediates and transition states.
Computational Methods : Density Functional Theory (DFT) calculations are invaluable for mapping potential energy surfaces, characterizing the structures of intermediates and transition states, and calculating reaction barriers. rsc.org Such studies can explain observed regioselectivity and stereoselectivity and guide the rational design of more efficient catalysts and reaction conditions. rsc.orgnih.gov While detailed computational studies specifically on SO₂ClF reactions are still emerging, the methodologies are well-established for other sulfur-containing compounds and can be readily applied. researchgate.netnih.gov
Potential for this compound in Emerging Fields of Chemical Science
The chemistry of this compound is poised to contribute to several rapidly advancing fields of chemical science, primarily through its ability to generate the valuable sulfonyl fluoride moiety.
Chemical Biology and Drug Discovery : Sulfonyl fluorides have gained prominence as covalent probes and inhibitors that can target nucleophilic amino acid residues like tyrosine, lysine, and serine in proteins. The unique reactivity of the sulfonyl fluoride group—stable enough to be biocompatible yet reactive enough to form covalent bonds—makes it an attractive "warhead" for targeted drug design. Methods that use SO₂ClF to synthesize complex, functionalized sulfonyl fluorides could accelerate the discovery of new therapeutic agents.
Agrochemicals : Recent findings have shown that β-hydroxy sulfonyl fluoride products, synthesized using SO₂ClF, exhibit significant inhibitory activity against the fungus Botrytis cinerea and the nematode Bursaphelenchus xylophilus. This highlights the potential for discovering novel, potent agrochemicals by leveraging SO₂ClF-based synthetic strategies.
Materials Science : this compound can serve as a precursor to molecules used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. SuFEx is used for the synthesis of polymers and materials, such as polysulfates, which can exhibit desirable properties like high impact resistance and hydrolytic stability. By providing a route to monomers containing the -SO₂F group, SO₂ClF chemistry could play a role in the development of new advanced materials.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing sulfuryl chloride fluoride, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via halogen exchange reactions. A common approach involves passing sulfuryl chloride (SO₂Cl₂) through a reactor packed with solid potassium fluoride (KF) under controlled flow conditions (60–150°C, pressure-adjusted systems). The reaction SO₂Cl₂ + 2KF → SO₂ClF + KCl + HF is driven by the thermodynamic preference for sulfur–fluoride bond formation . Flow-chemistry setups minimize hazardous intermediate accumulation and improve safety . Yield optimization requires precise temperature control and stoichiometric excess of KF to prevent side reactions (e.g., hydrolysis).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via gas chromatography–mass spectrometry (GC-MS) to detect contaminants like residual HCl or SO₂Cl₂. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ³⁵Cl NMR) and Fourier-transform infrared spectroscopy (FTIR) to identify characteristic S–F (1360 cm⁻¹) and S–Cl (580 cm⁻¹) stretching vibrations . Hydrolytic stability tests in anhydrous solvents (e.g., dry hexane) are critical, as SO₂ClF decomposes in moisture to form HCl and SO₂ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (e.g., Barrier®) and Tychem® BR suits to prevent skin contact. Work in fume hoods with HEPA filters to avoid inhalation of corrosive vapors. Emergency protocols should include neutralization of spills with dry sodium bicarbonate and immediate rinsing of exposed skin with 0.1 M NaOH . Storage requires airtight containers under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound stabilize reactive intermediates in nonaqueous solvent systems?
- Methodological Answer : SO₂ClF’s low nucleophilicity and high dielectric constant (ε = 14) make it ideal for stabilizing carbocations and arenium ions. For example, in Friedel-Crafts alkylation, SO₂ClF solvates carbocations without inducing side reactions. Kinetic studies using UV-Vis spectroscopy and isotopic labeling (e.g., ¹³C) reveal prolonged lifetimes of intermediates like tropylium ions in SO₂ClF compared to conventional solvents (e.g., H₂SO₄) .
Q. What experimental approaches resolve contradictions in reported decomposition rates under varying humidity levels?
- Methodological Answer : Discrepancies arise from trace moisture in solvent systems. Controlled humidity chambers coupled with FTIR monitoring (e.g., tracking OH⁻ peaks at 3450 cm⁻¹) quantify hydrolysis rates. For example, SO₂ClF decomposes 5x faster at 60% relative humidity than at 30% . Contrasting literature values often reflect incomplete drying of reactants; rigorous anhydrous protocols (e.g., molecular sieves, solvent distillation) are recommended .
Q. How can computational models predict reaction pathways involving this compound in complex systems?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states in SO₂ClF-mediated reactions. For instance, calculations of carbocation stabilization energies in SO₂ClF correlate with experimental NMR chemical shifts (Δδ = 0.5–1.2 ppm) . Machine learning algorithms trained on kinetic data (e.g., Arrhenius parameters) predict optimal reaction conditions for novel syntheses .
Data Contradictions and Research Gaps
Q. Why do toxicity studies on this compound lack consensus, and how can this be addressed?
- Methodological Answer : Existing toxicity data are limited to acute exposure in rodents, with no human studies . Contradictions arise from extrapolating degradation products (HCl, SO₂) toxicity to SO₂ClF itself. Advanced in vitro models (e.g., lung-on-a-chip) and isotopic tracing (³⁵S-labeled SO₂ClF) are needed to isolate its specific effects .
Q. What are the unresolved challenges in scaling SO₂ClF-based reactions for industrial research?
- Methodological Answer : Scalability is hindered by SO₂ClF’s hydrolytic sensitivity and corrosivity. Microreactor technology with real-time FTIR monitoring enables safe scale-up by maintaining anhydrous conditions and minimizing residence time . Comparative studies of batch vs. continuous flow systems show 30% higher yields in flow setups due to better heat dissipation .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 69.1°C | |
| S–F Bond Stretching (FTIR) | 1360 cm⁻¹ | |
| Hydrolysis Rate (60% RH) | 0.12 mol·L⁻¹·min⁻¹ | |
| Carbocation Stability (DFT) | ΔG = −45 kJ/mol in SO₂ClF vs. H₂SO₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
